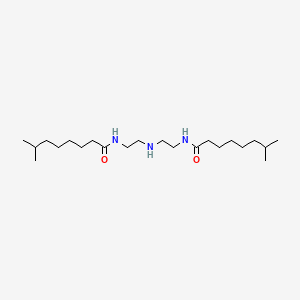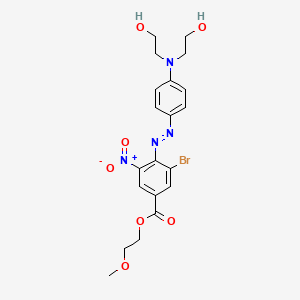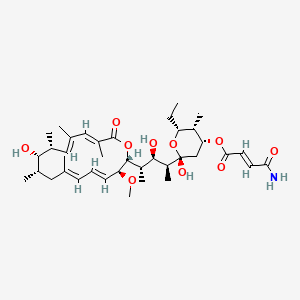
2,4-Dibenzyltoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibenzyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons. It is primarily used as a heat transfer oil in industrial settings and as a liquid organic hydrogen carrier (LOHC) due to its ability to store hydrogen efficiently . The compound is known for its stability and low flammability, making it a safe and effective medium for hydrogen storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibenzyltoluene involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form perhydro-2,4-dibenzyltoluene, which is used as a hydrogen storage medium.
Oxidation: Oxidation of this compound can lead to the formation of benzyl alcohol and benzaldehyde derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrogenation: Typically carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for electrophilic substitution reactions.
Major Products Formed
Hydrogenation: Perhydro-2,4-dibenzyltoluene.
Oxidation: Benzyl alcohol and benzaldehyde derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,4-Dibenzyltoluene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation and dehydrogenation reactions.
Biology: Investigated for its potential use in biological hydrogen storage systems.
Medicine: Explored for its potential in drug delivery systems due to its stability and low toxicity.
Industry: Widely used as a heat transfer oil and in hydrogen storage applications.
Mechanism of Action
The mechanism of action of 2,4-Dibenzyltoluene in hydrogen storage involves the reversible hydrogenation and dehydrogenation processes. The compound can absorb hydrogen to form perhydro-2,4-dibenzyltoluene, which can then release hydrogen under specific conditions. The process is catalyzed by metal catalysts such as palladium or ruthenium, which facilitate the hydrogenation and dehydrogenation reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibenzyltoluene
- 3,4-Dibenzyltoluene
- 3,5-Dibenzyltoluene
- (Benzyl)benzyltoluene
Uniqueness
2,4-Dibenzyltoluene is unique due to its specific hydrogen storage capacity and stability. Compared to its isomers, it offers a balanced combination of hydrogen storage efficiency and ease of synthesis . Its low flammability and liquid state at room temperature make it a safer alternative for hydrogen storage compared to gaseous hydrogen .
Properties
CAS No. |
94871-33-7 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,4-dibenzyl-1-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-13-20(14-18-8-4-2-5-9-18)16-21(17)15-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3 |
InChI Key |
VHDODGPPIRLFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)







